molecular formula C20H19NO4S B409036 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 361180-04-3

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B409036
CAS No.: 361180-04-3
M. Wt: 369.4g/mol
InChI Key: LDJHQWKWCJUYHN-UHFFFAOYSA-N
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Description

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is an anthraquinone derivative functionalized with a 4-methylpiperidinylsulfonyl group at position 1 of the anthracene-9,10-dione core. This compound is of interest due to its structural complexity, which combines the redox-active anthraquinone scaffold with a sulfonamide moiety linked to a methyl-substituted piperidine ring. Such modifications are often employed to enhance biological activity, solubility, or target specificity in therapeutic applications.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHQWKWCJUYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

Medicinal Chemistry

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione has been investigated for its potential therapeutic properties. Its derivatives have shown promising anticancer activity against various cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines . The sulfonamide derivatives derived from anthracene compounds have been noted for selective cytotoxic effects, indicating their potential as anticancer agents.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Selectivity
4-Acetylphenyl anthracene-9-sulfonateHCT-11610.5High
N-(4-Fluorophenyl)anthracene-9-sulfonamideMCF-715.2Moderate
2-(Anthracen-9-ylsulfonyl)malononitrileHepG212.8High

Organic Synthesis

In organic chemistry, the compound serves as a valuable reagent for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form anthraquinone derivatives or reduced to yield hydroanthracene derivatives.

Table 2: Chemical Reactions Involving the Compound

Reaction TypeReagents UsedProduct Formed
OxidationPotassium permanganateAnthraquinone derivatives
ReductionSodium borohydrideHydroanthracene derivatives
SubstitutionAlkyl halidesModified sulfonyl derivatives

Biological Research

The compound’s interaction with biological systems is an area of active research. Preliminary studies suggest that it may modulate enzyme activity or interact with specific receptors, potentially influencing metabolic pathways. This makes it a candidate for further exploration in drug discovery and development.

Case Studies and Findings

Several studies have explored the anticancer properties of related anthracene derivatives. For example, a study highlighted the synthesis of novel anthracene-9-sulfonyl derivatives which exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards normal human cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Mechanism of Action

The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Sulfonyl vs. Thioether/Amino Groups

  • 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione: The sulfonyl group is electron-withdrawing, which may enhance stability and influence redox behavior.
  • 1-(4-Aminophenylthio)anthracene-9,10-dione (3) and 1-(4-Chlorophenylthio)anthracene-9,10-dione (5): Thioether linkages (C–S–C) introduce moderate electron-withdrawing effects. The amino group in compound 3 enhances polarity, while the chloro group in compound 5 increases hydrophobicity. Both compounds exhibit distinct enzyme inhibition profiles, with compound 3 showing stronger acetylcholinesterase interactions due to hydrogen-bonding capabilities .
  • 1,4-(Dibutylamino)anthracene-9,10-dione (5d): Amino groups are electron-donating, increasing electron density on the anthraquinone core. This substitution pattern alters UV-Vis absorption spectra and chromatographic behavior .

Substituent Position and Symmetry

  • 2-Chloro-5-(methylsulfonamide)anthraquinone: Sulfonamide groups at positions 2 and 5 demonstrate how substitution symmetry affects synthetic pathways and antioxidant properties .
  • 1-Hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione (27) : A para-methoxyphenyl group at position 2 increases melting point (209.5°C) compared to ortho-substituted analogs, highlighting the role of substituent position in crystallinity .

Physicochemical and Spectroscopic Properties

Compound Name Substituent(s) Melting Point (°C) UV-Vis λmax (nm) Key Properties
This compound 1-(4-methylpiperidinylsulfonyl) N/A N/A High lipophilicity, redox activity
1-(4-Aminophenylthio)anthracene-9,10-dione (3) 1-(4-aminophenylthio) N/A N/A Strong acetylcholinesterase inhibition
1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione (HAD) 1-(bis-hydroxyethylamino) N/A 502 Used in colored polymers; low migration in polyurethane
1,4-bis(2-hydroxyethylamino)anthracene-9,10-dione (BHAD) 1,4-bis(hydroxyethylamino) N/A 636 Deep blue color; redshifted absorption

Anticancer Activity

  • 1-Hydroxy-2-(aryl)anthracene-9,10-dione Derivatives : Exhibit antitumor activity dependent on aryl group electronics. Electron-donating groups (e.g., 4-methoxy in compound 27) enhance stability and bioactivity .

Enzyme Interactions

  • Parietin (Natural Anthraquinone): Forms hydrogen bonds with lysine and glutamine residues via carbonyl groups, a mechanism likely shared by sulfonamide derivatives .
  • 1-(1-Hydroxybutan-2-ylthio)anthracene-9,10-dione: Undergoes reversible redox reactions to semiquinone and dianion species, a property critical for pro-drug activation .

Key Differentiators of this compound

  • Structural Uniqueness : The 4-methylpiperidinylsulfonyl group combines steric bulk and moderate lipophilicity, distinguishing it from simpler sulfonamides or thioethers.
  • Therapeutic Potential: Likely leverages sulfonamide redox activity and piperidine’s pharmacokinetic benefits for targeted protein interactions, as seen in leukemia studies .
  • Electrochemical Profile: Expected to exhibit distinct reduction peaks compared to thioether or amino analogs, influencing its mechanism in oxidative stress-related applications .

Biological Activity

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The compound has the molecular formula C20_{20}H19_{19}NO4_4S and a molecular weight of 369.43 g/mol. The synthesis typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine in the presence of a sulfonylating agent under controlled conditions using solvents like dichloromethane or toluene .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through several pathways:

  • Signal Transduction : It may influence cellular signaling pathways that are critical for cell proliferation and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, which can lead to inhibition of DNA synthesis and subsequent cell death .

Antitumor Activity

Research has indicated that derivatives of anthracene-9,10-dione exhibit significant antitumor properties. For instance, studies have shown that unsymmetrically substituted anthracene derivatives possess potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells . The mechanism often involves the induction of apoptosis and inhibition of cell growth.

Table 1: Summary of Antitumor Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDApoptosis induction
1,4-bis[(aminoalkyl)amino]anthracene-9,10-dioneL1210TBDDNA intercalation
Anthracene derivativesMCF-7TBDCell cycle arrest

TBD: To Be Determined based on further studies.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF7 (breast carcinoma). This selectivity is crucial for developing targeted cancer therapies with reduced side effects compared to conventional chemotherapeutics .

Case Studies

Several studies have highlighted the effectiveness of anthracene derivatives in cancer treatment:

  • Study on Anticancer Activity : A study synthesized various anthracene derivatives and evaluated their anticancer properties against colon carcinoma cell lines. The results indicated that certain derivatives exhibited high cytotoxicity, suggesting their potential as therapeutic agents .
  • Mechanistic Insights : In a comparative study, it was found that compounds similar to this compound interacted with calf thymus DNA more effectively than other related compounds, indicating a possible mechanism for their enhanced antitumor activity .

Q & A

Q. Basic

  • 1H/13C NMR : Confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.01–8.50 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., m/z 336.0 [M+H]+ for triazole derivatives) .
  • UV-Vis : Detects charge-transfer transitions (e.g., λmax ~450 nm for phenothiazine-anthraquinone conjugates) .

How can density functional theory (DFT) predict electronic properties and binding interactions?

Advanced
DFT and TDDFT calculations at the B3LYP/6-31+G(d,p) level model HOMO-LUMO gaps and charge-transfer transitions. For phenothiazine-anthraquinone hybrids, extended conjugation reduces the HOMO-LUMO gap (e.g., ΔE = 2.1 eV for Aq2Mp vs. 2.4 eV for AqMp), correlating with bathochromic shifts in UV-Vis spectra .

What methodologies assess cytotoxic activity against cancer cell lines?

Basic
The MTT assay is standard:

  • Cells (e.g., Ishikawa) are treated with 10–50 µg/mL derivatives for 24–48 hrs.
  • Viability is quantified via absorbance (570 nm); e.g., compound 5 shows 75.02% viability reduction at 50 µg/mL .

Why do some anthracene-9,10-dione derivatives lack mutagenicity despite strong DNA binding?

Advanced
Amido-substituted derivatives (e.g., 2,6-bis(aminoalkyl)anthraquinones) show no mutagenicity in Salmonella TA1538/TA98 strains, unlike mitoxantrone. Side-chain flexibility and lack of reactive intermediates may reduce genotoxicity, highlighting the role of substituent design in safety .

How do substituents impact acetylcholinesterase (AChE) inhibition?

Advanced
Electron-withdrawing groups (e.g., -Cl) enhance AChE inhibition. Compound 3 (92.11% inhibition at 200 µg/mL) outperforms galanthamine (80.03%) due to improved π-π stacking with the enzyme’s active site, as shown by molecular docking .

What experimental assays quantify DNA-binding affinity and mode?

Q. Basic

  • Thermal denaturation : Measures ΔTm (DNA melting point increase) to assess binding strength .
  • Ethidium bromide displacement : Calculates association constants (e.g., K = 10⁵ M⁻¹ for 2,6-disubstituted derivatives) .

How do transition metal coordination complexes alter photophysical properties?

Advanced
Re(I) complexes with picolyl-anthraquinone ligands exhibit dual emission: short-lived anthraquinone fluorescence (λem ~550 nm) and long-lived MLCT phosphorescence (λem ~650 nm). Coordination via pyridyl groups modulates charge-transfer efficiency .

What design principles improve bioactivity in anthracene-9,10-dione derivatives?

Q. Basic

  • Substituent polarity : Hydrophilic groups (e.g., -OH, -NH2) enhance solubility and target interaction .
  • Side-chain length : Two-methylene spacers (e.g., -NHCO(CH2)2-) optimize DNA groove binding and cytotoxicity .

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